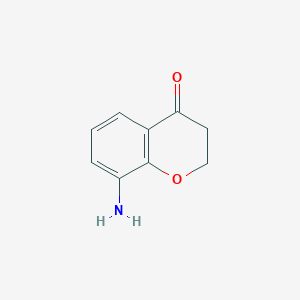

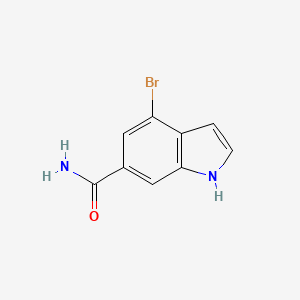

8-aMinochroMan-4-one

Vue d'ensemble

Description

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed .

Applications De Recherche Scientifique

1. Anion Sensors Development

8-Aminochromen-4-one derivatives, particularly 1,8-naphthalimides, have been extensively studied for their application in the development of anion sensors. These sensors exhibit both fluorescent and colorimetric properties, making them highly versatile for detecting various anions in different environments, such as organic and aqueous solutions, and within polymeric networks like hydrogels. Their application extends to sensing small biomolecules and polyanions, with potential use in therapeutic and diagnostic agents (Duke et al., 2010).

2. DNA Interaction Studies

Studies on substituted anthraquinones, including 8-aminochromen-4-one derivatives, have shown their ability to intercalate into DNA. This interaction is crucial in understanding the binding properties of these compounds, which is significant for antiproliferative effects and potentially for cancer treatment (Islam et al., 1985).

3. Therapeutic Applications in Malaria

8-Aminochromen-4-one derivatives, specifically 8-aminoquinolines, have a historical and scientific significance in the treatment of latent malaria. Their unique properties have led to the development of several therapeutic agents against malaria, demonstrating their impact in both clinical and public health realms (Baird, 2019).

4. Histone Deacetylase Inhibition

Certain derivatives of 8-aminochromen-4-one, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown significant potential as histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, indicating their importance in cancer research (Zhou et al., 2008).

5. Development of Novel Amino Acids and Pseudopeptides

The synthesis of novel amino acids and their derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), based on 8-aminochromen-4-one structures, provides a foundation for the development of peptidomimetics. These compounds are valuable for combinatorial chemistry and as building blocks for pseudopeptide synthesis (Pascal et al., 2000).

6. Fluorescence-Based Probes for Protein Interactions

Unnatural amino acids based on 8-aminochromen-4-one, like the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, have been developed for studying protein-protein interactions. These compounds exhibit fluorescence properties sensitive to changes in the local solvent environment, making them powerful tools for dynamic studies of protein interactions (Loving & Imperiali, 2008).

Mécanisme D'action

Target of Action

Chromanone derivatives, a class to which 8-aminochroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . More research is needed to identify the specific targets of 8-Aminochroman-4-one.

Mode of Action

Chromanone derivatives are known to interact with various biological targets, leading to significant variations in biological activities

Biochemical Pathways

Chromanone derivatives are known to impact a variety of biological activities, suggesting that they may influence multiple biochemical pathways . More research is needed to map the exact pathways affected by 8-Aminochroman-4-one.

Result of Action

Chromanone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects

Propriétés

IUPAC Name |

8-amino-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTDTOWNMVZUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aMinochroMan-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

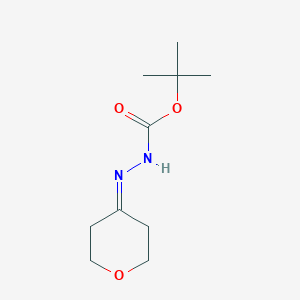

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)

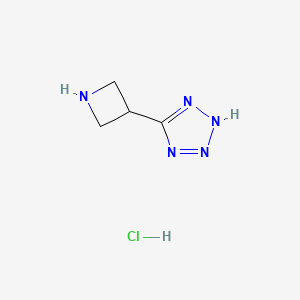

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)

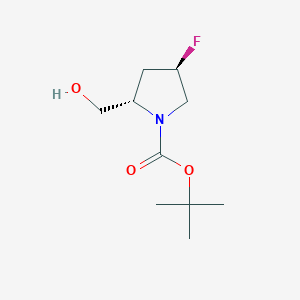

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)